6-Cyano-1-indanone

Description

The exact mass of the compound 6-Cyano-1-indanone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6-Cyano-1-indanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Cyano-1-indanone including the price, delivery time, and more detailed information at info@benchchem.com.

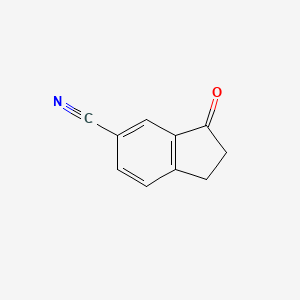

Structure

3D Structure

Properties

IUPAC Name |

3-oxo-1,2-dihydroindene-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO/c11-6-7-1-2-8-3-4-10(12)9(8)5-7/h1-2,5H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJBIKXKXAWDYIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10452470 | |

| Record name | 6-Cyano-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10452470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69975-66-2 | |

| Record name | 2,3-Dihydro-3-oxo-1H-indene-5-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69975-66-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Cyano-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10452470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-oxo-2,3-dihydro-1H-indene-5-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Synthetic Cornerstone: A Technical Guide to 6-Cyano-1-indanone

This guide serves as an in-depth technical resource for researchers, scientists, and professionals in drug development on the chemical intermediate, 6-Cyano-1-indanone. Its purpose is to provide a comprehensive understanding of its properties, synthesis, and applications, thereby facilitating its effective use in the laboratory and in the design of novel therapeutics. The indanone scaffold is a privileged structure in medicinal chemistry, and the introduction of a cyano group at the 6-position offers unique opportunities for molecular elaboration and modulation of biological activity.[1][2]

Core Molecular Attributes of 6-Cyano-1-indanone

6-Cyano-1-indanone is a solid, typically appearing as a pale yellow crystalline powder at room temperature. Its core structure consists of a fused bicyclic system comprising a benzene ring and a cyclopentanone ring, with a nitrile functional group at the 6-position. This electron-withdrawing cyano group significantly influences the molecule's reactivity and electronic properties.

Key Identifiers and Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 69975-66-2 | Chem-Impex |

| Molecular Formula | C₁₀H₇NO | Chem-Impex |

| Molecular Weight | 157.17 g/mol | Chem-Impex |

| Appearance | Pale yellow solid | Chem-Impex |

| Melting Point | 109 °C | ChemicalBook |

| Boiling Point | 312.6±31.0 °C (Predicted) | ChemicalBook |

| Density | 1.23±0.1 g/cm³ (Predicted) | ChemicalBook |

| Solubility | Soluble in polar aprotic solvents (e.g., DMSO), dichloromethane, and chloroform. Sparingly soluble in water. | Smolecule |

Synthesis and Mechanistic Considerations

The primary and most established method for the synthesis of 1-indanones is the intramolecular Friedel-Crafts acylation of a corresponding 3-arylpropionic acid or its acid chloride derivative.[3][4][5] This reaction is a classic example of electrophilic aromatic substitution, where the acyl group is directed to cyclize onto the aromatic ring.

Logical Flow of Intramolecular Friedel-Crafts Acylation

Caption: Generalized workflow of the intramolecular Friedel-Crafts acylation for the synthesis of 6-Cyano-1-indanone.

Detailed Laboratory Protocol: Synthesis of 6-Cyano-1-indanone

This protocol is a representative example and may require optimization based on laboratory conditions and available reagents.

Materials:

-

3-(4-cyanophenyl)propanoic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous Aluminum chloride (AlCl₃) or other suitable Lewis acid

-

Anhydrous Dichloromethane (DCM) or other suitable inert solvent

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon manifold)

Procedure:

-

Acid Chloride Formation (Self-Validating Step):

-

In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 3-(4-cyanophenyl)propanoic acid (1 equivalent) in anhydrous DCM.

-

Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

-

Slowly add thionyl chloride or oxalyl chloride (1.1-1.5 equivalents) dropwise at 0 °C. The evolution of gas (SO₂ or CO and CO₂) serves as a visual indicator of the reaction's progress.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases. The completion of this step is critical as the presence of unreacted carboxylic acid will inhibit the subsequent Friedel-Crafts reaction.

-

Remove the excess thionyl chloride and solvent under reduced pressure.

-

-

Intramolecular Friedel-Crafts Acylation:

-

Cool the flask containing the crude acid chloride to 0 °C in an ice bath.

-

Add fresh anhydrous DCM to dissolve the acid chloride.

-

In a separate flask, prepare a slurry of anhydrous AlCl₃ (1.1-1.5 equivalents) in anhydrous DCM.

-

Slowly add the AlCl₃ slurry to the acid chloride solution at 0 °C. The reaction is exothermic and should be controlled to prevent side reactions.

-

After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion, carefully quench the reaction by slowly pouring the reaction mixture into a flask containing crushed ice and 1M HCl.

-

Separate the organic layer and extract the aqueous layer with DCM (2-3 times).

-

Combine the organic layers and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine. The bicarbonate wash is crucial to remove any remaining acidic components.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude 6-Cyano-1-indanone by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) or column chromatography on silica gel.

-

Spectroscopic and Analytical Characterization

A combination of spectroscopic techniques is essential for the unambiguous identification and purity assessment of 6-Cyano-1-indanone.

| Spectroscopic Technique | Key Observational Features |

| ¹H NMR | Aromatic protons typically appear in the δ 7.2-8.0 ppm region. The methylene protons of the cyclopentanone ring are expected around δ 2.7-3.2 ppm. |

| ¹³C NMR | The carbonyl carbon (C=O) signal is characteristically downfield, around δ 200 ppm. The nitrile carbon (C≡N) appears around δ 118 ppm. Aromatic carbons are observed in the δ 120-145 ppm range. |

| Infrared (IR) Spectroscopy | A strong, sharp absorption band for the cyano group (C≡N) stretch is observed around 2200 cm⁻¹. A prominent carbonyl (C=O) stretching vibration appears at approximately 1710 cm⁻¹. |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) is observed at m/z 157, corresponding to the molecular weight of the compound. A characteristic fragmentation pattern involves the loss of carbon monoxide (CO, 28 Da), resulting in a fragment at m/z 129. |

Chemical Reactivity and Synthetic Utility

The indanone core and the cyano group in 6-Cyano-1-indanone provide multiple reactive sites for further chemical transformations, making it a versatile building block in organic synthesis.[6]

Key Reaction Pathways

Caption: Common reaction pathways involving 6-Cyano-1-indanone, highlighting its versatility as a synthetic intermediate.

Applications in Drug Discovery and Medicinal Chemistry

The indanone scaffold is a core component of numerous biologically active compounds.[1][2] Notably, Donepezil, a leading treatment for Alzheimer's disease, features a related indanone structure.[1] The presence of the cyano group in 6-Cyano-1-indanone allows for its conversion into other functional groups, such as carboxylic acids or amines, which can serve as key pharmacophores or points for further diversification in drug design.

Derivatives of 6-Cyano-1-indanone have been investigated for a range of potential therapeutic applications, including:

-

Neuroprotective Agents: As precursors to compounds that may modulate the activity of enzymes like monoamine oxidases (MAO) and acetylcholinesterase (AChE), which are implicated in neurodegenerative diseases.[2]

-

Anti-inflammatory Agents: The indanone core has been explored for its anti-inflammatory properties.[7]

-

Antimicrobial and Anticancer Agents: Various indanone derivatives have shown promise in these therapeutic areas.[7]

Safety, Handling, and Storage

General Safety and Handling Protocol

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[8]

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[8]

-

Incompatible Materials: Avoid strong oxidizing agents, strong acids, and strong bases.

-

First Aid Measures:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes.[9]

-

Skin Contact: Wash off with soap and plenty of water.[9]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[9]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[9]

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8][10]

Conclusion

6-Cyano-1-indanone is a valuable and versatile chemical intermediate with significant potential in organic synthesis and drug discovery. Its well-defined chemical properties, accessible synthetic routes, and multiple reactive sites make it an attractive starting material for the development of complex molecular architectures and novel therapeutic agents. A thorough understanding of its synthesis, reactivity, and safe handling is paramount for its effective utilization in research and development.

References

- Barge, A., et al. (2017). Non-Conventional Methodologies in the Synthesis of 1-Indanones. Molecules, 22(11), 1893.

- Kiełbasiński, P., & Rachoń, J. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494.

-

Organic Syntheses. (n.d.). Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Retrieved from [Link]

-

ResearchGate. (2017). Synthesis of 3‐aryl‐1‐indanone through intramolecular Friedel‐Crafts acylation. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Reductive Amination of 1-Indanone: 2-Aminoindan. Retrieved from [Link]

- van der Waals, F. J. A., et al. (2011). Regioselective Synthesis of Indanones. Synlett, 2011(12), 1735-1739.

-

ResearchGate. (2020). Recent developments in biological activities of indanones. Retrieved from [Link]

-

AdvanSix. (2018). Safety Data Sheet: NADONE®. Retrieved from [Link]

- National Center for Biotechnology Information. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Advances, 12(50), 32363–32383.

-

ResearchGate. (2017). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]

- Bansal, R., et al. (2024). Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. Drug Discovery Today, 29(8), 104063.

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Indanone, 99+%. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Indanone. PubChem Compound Database. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1H-Inden-1-one, 2,3-dihydro-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. researchgate.net [researchgate.net]

- 8. data.ntsb.gov [data.ntsb.gov]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. fishersci.com [fishersci.com]

6-Cyano-1-indanone: A Comprehensive Technical Guide to its Synthesis, Characterization, and Application in Drug Discovery

Abstract

6-Cyano-1-indanone, a versatile heterocyclic compound, has emerged as a pivotal building block in the landscape of medicinal chemistry and materials science.[1] Its unique molecular architecture, featuring a fused benzene and cyclopentanone ring system with a strategically positioned cyano group, imparts a distinct reactivity profile that has been harnessed for the synthesis of a diverse array of biologically active molecules.[1][2] This technical guide provides an in-depth exploration of 6-cyano-1-indanone, from its fundamental synthetic routes to its critical role as a key intermediate in the development of pharmaceuticals, most notably the anti-Alzheimer's agent, Donepezil.[3][4] This document is intended for researchers, scientists, and professionals in drug development, offering a blend of theoretical principles and practical, field-proven insights into the chemistry and utility of this important scaffold.

Introduction: The Strategic Importance of the Indanone Scaffold

The indanone core is a privileged structure in medicinal chemistry, frequently appearing in natural products and synthetic compounds with a wide spectrum of pharmacological activities.[4][5][6] The inherent structural rigidity and the presence of a reactive ketone functionality make it an attractive starting point for the construction of complex molecular architectures.[1] The introduction of a cyano (-C≡N) group at the 6-position of the indanone ring, as seen in 6-cyano-1-indanone, significantly modulates the electronic properties of the molecule, enhancing its reactivity and potential for specific biological interactions.[2] This electron-withdrawing group can participate in various chemical transformations, making 6-cyano-1-indanone a highly sought-after intermediate in synthetic organic chemistry.[1][2]

Synthesis of 6-Cyano-1-indanone: A Comparative Analysis of Methodologies

The synthesis of 6-cyano-1-indanone can be achieved through several strategic approaches. The choice of a particular synthetic route often depends on factors such as the availability of starting materials, desired scale, and overall efficiency.

Retrosynthetic Analysis

A logical approach to the synthesis of 6-cyano-1-indanone involves retrosynthetic disconnection, which highlights the key bond formations required to construct the target molecule.

Caption: Retrosynthetic analysis of 6-Cyano-1-indanone.

Key Synthetic Strategies

Several methods have been reported for the synthesis of 6-cyano-1-indanone, with the most common being cyclization reactions of aromatic precursors and cyanation of an existing indanone core.[2]

2.2.1. Intramolecular Friedel-Crafts Acylation

One of the most powerful methods for constructing the indanone framework is through intramolecular Friedel-Crafts acylation of a suitable phenylpropionic acid derivative.[7][8] This approach involves the cyclization of an aromatic precursor bearing a carboxylic acid or acid chloride functionality, typically promoted by a Lewis acid or a strong protic acid like polyphosphoric acid (PPA).[8]

Caption: Friedel-Crafts acylation for 6-Cyano-1-indanone synthesis.

2.2.2. Cyanation of 1-Indanone Derivatives

An alternative strategy involves the introduction of the cyano group onto a pre-existing indanone scaffold. This can be achieved through various cyanation reactions, such as nucleophilic substitution or addition reactions using a cyanide source.[2]

2.2.3. Condensation with Cyanoacetic Acid

A widely employed method for the synthesis of cyano-substituted indanones involves the condensation of an indanone precursor with cyanoacetic acid in the presence of a base catalyst, such as sodium ethoxide.[2] This reaction proceeds via a nucleophilic attack of the activated methylene carbon of cyanoacetic acid on the carbonyl group of the indanone.[2]

Experimental Protocol: A Representative Synthesis

The following protocol outlines a general procedure for the synthesis of a cyano-substituted indanone, inspired by Michael addition-type reactions described in the literature.

Synthesis of 3-Cyano-2,3-disubstituted-1-indanones via Michael Addition

-

Materials:

-

2,3-Disubstituted indenone (1 equivalent)

-

Potassium cyanide (KCN) (appropriate molar excess)

-

Ammonium carbonate ((NH₄)₂CO₃) (appropriate molar excess)

-

Ethanol

-

-

Procedure:

-

Dissolve the 2,3-disubstituted indenone in ethanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

-

Add potassium cyanide and ammonium carbonate to the solution.

-

Heat the reaction mixture at 55-60°C with constant stirring for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the initial heating period, increase the temperature to boiling and continue stirring for an additional period.

-

Cool the reaction mixture to room temperature and then acidify to a pH of 5-6 with a suitable acid.

-

Cool the mixture in a refrigerator to facilitate precipitation of the product.

-

Collect the solid product by filtration and recrystallize from a suitable solvent, such as hot ethanol, to obtain the purified 3-cyano-1-indanone derivative.

-

Physicochemical Properties and Spectroscopic Characterization

6-Cyano-1-indanone is typically a pale yellow solid.[1] Its molecular formula is C₁₀H₇NO, with a molecular weight of 157.17 g/mol .[1][2]

| Property | Value | Reference |

| Molecular Formula | C₁₀H₇NO | [1][2] |

| Molecular Weight | 157.17 g/mol | [1][2] |

| Appearance | Pale yellow solid | [1] |

| CAS Number | 69975-66-2 | [1][9] |

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the key functional groups present in 6-cyano-1-indanone.

-

Cyano Group (-C≡N): A strong, sharp absorption band is typically observed around 2200 cm⁻¹, which is characteristic of the carbon-nitrogen triple bond stretching vibration.[2]

-

Carbonyl Group (C=O): A prominent absorption band appears at approximately 1710 cm⁻¹, corresponding to the stretching vibration of the ketone's carbon-oxygen double bond.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): The mass spectrum of 6-cyano-1-indanone shows a molecular ion peak at a mass-to-charge ratio (m/z) of 157, corresponding to its molecular weight.[2]

-

Fragmentation Pattern: A characteristic fragmentation involves the loss of a carbon monoxide molecule (CO, molecular weight 28) from the molecular ion, resulting in a significant fragment ion at m/z 129. This fragmentation is typical for carbonyl-containing compounds and confirms the presence of the ketone functionality.[2]

Applications in Drug Discovery and Development

6-Cyano-1-indanone is a versatile building block in medicinal chemistry, primarily due to its utility in the synthesis of various biologically active compounds.[1][10]

Key Intermediate in the Synthesis of Donepezil

Perhaps the most significant application of indanone derivatives is in the synthesis of Donepezil, a leading therapeutic agent for the treatment of Alzheimer's disease.[3][4][11] Donepezil is a selective acetylcholinesterase inhibitor, and its synthesis often involves the condensation of a substituted 1-indanone with a piperidine derivative.[3][12] While the direct precursor to Donepezil is 5,6-dimethoxy-1-indanone, the synthetic strategies and chemical transformations involved are highly relevant to the chemistry of 6-cyano-1-indanone.[3][11] The cyano group in 6-cyano-1-indanone can be a precursor to other functional groups or can be retained to modulate the pharmacological properties of the final compound.

Caption: 6-Cyano-1-indanone as a key pharmaceutical intermediate.

Exploration of Biological Activities

Derivatives of 6-cyano-1-indanone have been investigated for a range of potential therapeutic applications:

-

Antimicrobial Activity: Some indanone derivatives have demonstrated antibacterial and antifungal properties.[2]

-

Anticancer Activity: Certain compounds based on the indanone scaffold have shown cytotoxic effects against cancer cell lines.[2][13]

-

Anti-inflammatory Activity: Research has indicated that some indanone derivatives may possess anti-inflammatory properties.[1][2]

-

Enzyme Inhibition: The indanone structure has been identified as a scaffold for the development of inhibitors for various enzymes, including cholinesterases, which are important targets in neurodegenerative diseases.[2][4]

Conclusion

6-Cyano-1-indanone stands as a testament to the power of strategic molecular design in organic synthesis and drug discovery. Its synthesis, achievable through multiple robust pathways, provides access to a valuable chemical entity. The presence of both a reactive ketone and a versatile cyano group on a rigid indanone framework makes it an exceptionally useful intermediate for the construction of complex and pharmacologically relevant molecules. The continued exploration of the chemistry and biological activities of 6-cyano-1-indanone and its derivatives promises to yield novel therapeutic agents and functional materials in the years to come.

References

-

ResearchGate. (2025). Efficient and Industrially Viable Synthesis of Donepezil. Retrieved from [Link]

-

PubMed Central. (n.d.). Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors. Retrieved from [Link]

-

SciSpace. (2017). Industrially Scalable Synthesis of Anti-alzheimer Drug Donepezil. Retrieved from [Link]

- Google Patents. (n.d.). A process for preparation of intermediates of donepezil hydrochloride.

-

Covethouse. (n.d.). 6-Cyano-1-indanone. Retrieved from [Link]

-

Indian Journal of Chemistry. (2000). Note Synthesis of new cyano derivatives on the basis of disubstituted indenones. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Retrieved from [Link]

-

ChemBK. (2024). 7-Cyano-1-indanone. Retrieved from [Link]

-

Drug Discovery Today. (2024). Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Indanone synthesis. Retrieved from [Link]

-

PubMed Central. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. Retrieved from [Link]

-

CIMAP Staff. (n.d.). This article appeared in a journal published by Elsevier. Retrieved from [Link]

-

PubMed. (2017). Recent developments in biological activities of indanones. Retrieved from [Link]

-

Wikipedia. (n.d.). 1-Indanone. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Buy 6-Cyano-1-indanone | 69975-66-2 [smolecule.com]

- 3. researchgate.net [researchgate.net]

- 4. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Annulations involving 1-indanones to access fused- and spiro frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. d-nb.info [d-nb.info]

- 9. 6-Cyano-1-indanone | 69975-66-2 [chemicalbook.com]

- 10. covethouse.eu [covethouse.eu]

- 11. benchchem.com [benchchem.com]

- 12. Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. staff.cimap.res.in [staff.cimap.res.in]

Spectroscopic Profile of 6-Cyano-1-indanone: A Technical Guide

An In-depth Analysis of NMR, IR, and MS Data for Researchers and Drug Development Professionals

Introduction

6-Cyano-1-indanone, a substituted indanone derivative with the molecular formula C₁₀H₇NO and a molecular weight of 157.17 g/mol , is a key intermediate in the synthesis of various organic molecules.[1][2][3][4] Its rigid bicyclic framework, composed of a benzene ring fused to a cyclopentanone ring, combined with the electronic properties of the cyano and ketone functional groups, makes it a valuable building block in medicinal chemistry and materials science. A thorough understanding of its spectroscopic characteristics is paramount for its unambiguous identification, purity assessment, and the structural elucidation of its downstream products. This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of 6-cyano-1-indanone, grounded in established spectroscopic principles and supported by detailed experimental considerations.

The structural framework of 6-cyano-1-indanone, featuring a cyano group at the 6-position of the indanone core, significantly influences its electronic and spectroscopic properties.[1] This guide will delve into the interpretation of its spectral data, offering insights into how the interplay of its functional groups gives rise to its unique spectroscopic signature.

Caption: Molecular structure of 6-Cyano-1-indanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 6-cyano-1-indanone, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum of 6-cyano-1-indanone is characterized by signals in both the aromatic and aliphatic regions. The aromatic protons are deshielded due to the ring current and the electron-withdrawing effects of the carbonyl and cyano groups, appearing in the downfield region of approximately 7.2-8.0 ppm.[1] The methylene protons of the cyclopentanone ring are observed further upfield, typically between 2.7 and 3.2 ppm.[1]

Table 1: Predicted ¹H NMR Data for 6-Cyano-1-indanone

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.8 - 8.0 | m | 1H | Aromatic H |

| ~7.6 - 7.8 | m | 1H | Aromatic H |

| ~7.3 - 7.5 | m | 1H | Aromatic H |

| ~3.1 - 3.3 | t, J ≈ 6.0 Hz | 2H | C2-H₂ |

| ~2.7 - 2.9 | t, J ≈ 6.0 Hz | 2H | C3-H₂ |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and spectrometer frequency. The assignments are based on typical values for similar structures.

The protons on the C2 and C3 positions of the indanone ring typically appear as triplets due to coupling with each other. The aromatic protons exhibit a more complex splitting pattern (multiplet) due to their respective couplings.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a map of the carbon skeleton. The carbonyl carbon of the ketone is highly deshielded and appears significantly downfield, while the nitrile carbon has a characteristic chemical shift in the mid-range of the spectrum. The aromatic carbons resonate in the typical aromatic region, and the aliphatic carbons of the five-membered ring are found upfield.

Table 2: Predicted ¹³C NMR Data for 6-Cyano-1-indanone

| Chemical Shift (ppm) | Assignment |

| ~200 | C1 (C=O) |

| ~145 | Aromatic C |

| ~135 | Aromatic C |

| ~130 | Aromatic C |

| ~125 | Aromatic C |

| ~120 | Aromatic C |

| ~118 | C≡N |

| ~36 | C2 |

| ~26 | C3 |

Note: These are approximate chemical shifts. The carbonyl carbon is typically observed around 200 ppm, and the nitrile carbon around 118 ppm.[1]

Experimental Protocol: NMR Spectroscopy

A robust protocol for acquiring high-quality NMR spectra is crucial for accurate structural analysis.

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of 6-cyano-1-indanone in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Ensure the sample is fully dissolved to prevent peak broadening.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Filter the solution into a clean, dry 5 mm NMR tube.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: A 400 MHz or higher field spectrometer is recommended for better signal dispersion.

-

Pulse Sequence: A standard one-pulse sequence is typically sufficient.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 1-5 seconds to ensure full relaxation of protons.

-

Number of Scans: 8-16 scans are generally adequate for a good signal-to-noise ratio.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: A spectrometer with a frequency of 100 MHz or higher is preferable.

-

Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum to singlets for each unique carbon.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-10 seconds; a longer delay may be necessary for quaternary carbons.

-

Number of Scans: A higher number of scans (e.g., 128 or more) is often required due to the low natural abundance of ¹³C.

-

Caption: General workflow for NMR analysis.

Infrared (IR) Spectroscopy

Infrared spectroscopy is an indispensable technique for identifying the functional groups present in a molecule. The IR spectrum of 6-cyano-1-indanone is dominated by strong absorption bands corresponding to the carbonyl (C=O) and cyano (C≡N) stretching vibrations.

The cyano group exhibits a sharp, strong absorption band around 2200 cm⁻¹.[1] The carbonyl group of the ketone in the five-membered ring gives rise to a strong absorption at approximately 1710 cm⁻¹.[1] The exact positions of these bands can be influenced by the electronic environment and conjugation within the molecule.

Table 3: Key IR Absorption Bands for 6-Cyano-1-indanone

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2900-2800 | Medium | Aliphatic C-H Stretch |

| ~2200 | Strong, Sharp | C≡N Stretch |

| ~1710 | Strong | C=O Stretch (Ketone) |

| ~1600, ~1480 | Medium-Weak | Aromatic C=C Stretch |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid 6-cyano-1-indanone sample directly onto the ATR crystal.

-

Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

-

-

Instrument Parameters:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is typically used.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: A resolution of 4 cm⁻¹ is generally sufficient for routine analysis.

-

Number of Scans: 16 to 32 scans are averaged to obtain a high-quality spectrum.

-

Background: A background spectrum of the clean, empty ATR crystal should be collected before running the sample spectrum.

-

Caption: Workflow for ATR-FTIR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For 6-cyano-1-indanone, the mass spectrum will show a molecular ion peak corresponding to its molecular weight.

The electron ionization (EI) mass spectrum of 6-cyano-1-indanone is expected to show a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 157.[1] A prominent fragmentation pathway for indanones is the loss of a carbon monoxide (CO) molecule (28 Da) from the molecular ion, resulting in a significant fragment ion.[1]

Table 4: Expected Key Fragments in the Mass Spectrum of 6-Cyano-1-indanone

| m/z | Assignment |

| 157 | [M]⁺ (Molecular Ion) |

| 129 | [M - CO]⁺ |

| 102 | [M - CO - HCN]⁺ |

| 76 | [C₆H₄]⁺ |

The fragmentation pattern provides valuable structural information. The loss of CO is characteristic of a carbonyl-containing compound. Further fragmentation can help to confirm the presence of the aromatic ring and the cyano group.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction:

-

For a solid sample like 6-cyano-1-indanone, a direct insertion probe can be used.

-

Alternatively, if the compound is sufficiently volatile and thermally stable, it can be introduced via a gas chromatograph (GC-MS).

-

-

Ionization:

-

Electron Ionization (EI) is a common and effective method for this type of molecule.

-

-

Instrument Parameters (EI-MS):

-

Electron Energy: 70 eV is the standard energy to produce reproducible fragmentation patterns.

-

Ion Source Temperature: Typically in the range of 150-250 °C.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is commonly used.

-

Mass Range: A scan range of m/z 40-300 would be appropriate to observe the molecular ion and key fragments.

-

Caption: General workflow for mass spectrometry analysis.

Conclusion

The spectroscopic data of 6-cyano-1-indanone provides a unique fingerprint that is essential for its identification and characterization. The combination of NMR, IR, and MS techniques allows for a comprehensive structural elucidation. The ¹H and ¹³C NMR spectra reveal the detailed carbon-hydrogen framework, the IR spectrum confirms the presence of the key cyano and carbonyl functional groups, and the mass spectrum provides the molecular weight and characteristic fragmentation patterns. The protocols and data presented in this guide serve as a valuable resource for researchers and scientists working with this important synthetic intermediate, ensuring confidence in its identity and purity, and facilitating its application in drug discovery and materials science.

References

Sources

An In-depth Technical Guide to 6-Cyano-1-indanone: Structure, Properties, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 6-Cyano-1-indanone, a pivotal intermediate in synthetic organic chemistry with significant applications in the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into its chemical structure, molecular properties, synthesis, and functional relevance.

Core Chemical Identity and Molecular Structure

6-Cyano-1-indanone is an organic compound belonging to the indanone family, which is characterized by a fused bicyclic system composed of a benzene ring and a cyclopentanone ring.[1] The presence of a cyano (-C≡N) group at the 6-position of this indanone framework is a defining feature that significantly influences the molecule's electronic properties and reactivity.[1]

The International Union of Pure and Applied Chemistry (IUPAC) systematic name for this compound is 6-cyano-2,3-dihydro-1H-inden-1-one .[1] It is also known by several synonyms, including 6-cyanoindanone and 3-oxo-2,3-dihydro-1H-indene-5-carbonitrile.[1]

Molecular Formula and Weight:

The molecular formula of 6-Cyano-1-indanone is C₁₀H₇NO .[1][2][3][4] Its molecular weight is 157.17 g/mol .[1][2][3][4]

Structural Representation:

The chemical structure of 6-Cyano-1-indanone is depicted below. The fusion of the aromatic benzene ring with the five-membered cyclopentanone ring creates a rigid framework. The cyano group, a strong electron-withdrawing group, is attached to the benzene portion of the molecule.[1]

Caption: Chemical structure of 6-Cyano-1-indanone.

Physicochemical and Spectroscopic Properties

6-Cyano-1-indanone typically presents as a pale yellow solid at room temperature.[2][4][5] It is generally a crystalline powder or solid.[1]

| Property | Value | Source(s) |

| CAS Number | 69975-66-2 | [1][2][4][6][7] |

| Molecular Formula | C₁₀H₇NO | [1][2][3][4] |

| Molecular Weight | 157.17 g/mol | [1][2][3][4] |

| Appearance | Pale yellow solid | [2][4][5] |

| Melting Point | 109 °C | [5] |

| Boiling Point (Predicted) | 312.6 ± 31.0 °C | [5] |

| Density (Predicted) | 1.23 ± 0.1 g/cm³ | [5] |

| Storage Conditions | Sealed in dry, Room Temperature or 0-8°C | [2][4][5] |

Spectroscopic Characterization:

Spectroscopic analysis is crucial for the structural elucidation and confirmation of 6-Cyano-1-indanone.

-

Infrared (IR) Spectroscopy: The IR spectrum of 6-Cyano-1-indanone displays characteristic absorption bands. A strong, sharp peak around 2200 cm⁻¹ is indicative of the C≡N stretching vibration of the cyano group.[1] The carbonyl group (C=O) of the cyclopentanone ring exhibits a prominent absorption band at approximately 1710 cm⁻¹ .[1]

-

Mass Spectrometry (MS): In mass spectrometry, 6-Cyano-1-indanone shows a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 157 , which corresponds to its molecular weight.[1] A characteristic fragmentation pattern involves the loss of a carbon monoxide molecule (CO, 28 Da), resulting in a significant fragment ion at m/z 129.[1]

Synthesis and Reactivity

The synthesis of 6-Cyano-1-indanone can be achieved through various synthetic routes.[1] A common and effective method involves the condensation of an appropriate indanone precursor with cyanoacetic acid in the presence of a base catalyst, such as sodium ethoxide.[1] Other approaches include cyclization reactions of suitable aromatic precursors using Lewis acids or transition metal catalysts, and cyanation reactions to introduce the nitrile group.[1]

The indanone scaffold is a cornerstone in organic synthesis due to its versatile reactivity.[4] 6-Cyano-1-indanone can undergo several types of reactions, including:

-

Nucleophilic Addition: The electron-withdrawing nature of the cyano group can influence the reactivity of the carbonyl group towards nucleophiles.[1]

-

Cyclization Reactions: It can serve as a building block in the formation of more complex polycyclic systems.[1]

-

Condensation Reactions: The molecule can participate in condensation reactions to yield larger molecular architectures.[1]

Illustrative Synthesis Workflow:

The following diagram outlines a generalized synthetic pathway for 6-Cyano-1-indanone, highlighting key transformations.

Caption: Generalized synthesis workflow for 6-Cyano-1-indanone.

Applications in Drug Discovery and Development

The indanone core is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds.[8][9] The successful development of the Alzheimer's drug Donepezil, which contains an indanone moiety, has spurred significant interest in this chemical class for treating neurodegenerative diseases.[8][10]

6-Cyano-1-indanone serves as a crucial intermediate in the synthesis of a wide array of pharmaceutical agents.[2][4] Its derivatives have shown promise in several therapeutic areas:

-

Neurodegenerative Disorders: Indanone derivatives are known to interact with enzymes like cholinesterases and monoamine oxidases, which are key targets in the treatment of diseases such as Alzheimer's and Parkinson's.[1][8]

-

Anti-inflammatory Activity: Certain derivatives of 6-Cyano-1-indanone have demonstrated anti-inflammatory properties.[1][11][12]

-

Anticancer Properties: Research has indicated that some 6-Cyano-1-indanone derivatives exhibit cytotoxic effects against cancer cell lines.[1]

-

Antimicrobial Activity: Derivatives of this compound have also been investigated for their antibacterial and antifungal activities.[1]

Beyond pharmaceuticals, 6-Cyano-1-indanone is also utilized in the development of agrochemicals, such as pesticides and herbicides.[2][4]

Experimental Protocols

Protocol 1: Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of solid 6-Cyano-1-indanone is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are co-added to enhance the signal-to-noise ratio.

-

-

Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands, notably the C≡N stretch around 2200 cm⁻¹ and the C=O stretch around 1710 cm⁻¹.

Protocol 2: Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe for solids or through a gas chromatograph (GC-MS) if sufficient volatility is achieved.

-

Ionization Method: Electron Ionization (EI) is a standard method for this class of compounds.

-

Instrument Parameters (EI):

-

Electron Energy: 70 eV.

-

Ion Source Temperature: 150-250 °C.

-

Mass Analyzer: A quadrupole or Time-of-Flight (TOF) analyzer is typically used.

-

-

Data Acquisition: The mass-to-charge ratios (m/z) of the molecular ion and fragment ions are recorded to generate the mass spectrum. The molecular ion peak at m/z 157 and the [M-CO]⁺ fragment at m/z 129 are key identifiers.

Conclusion

6-Cyano-1-indanone is a versatile and valuable chemical intermediate with a well-defined structure and reactivity profile. Its importance in the synthesis of a diverse range of biologically active molecules, particularly in the realm of neurotherapeutics, underscores its significance for researchers and professionals in drug discovery and development. A thorough understanding of its chemical and physical properties is essential for its effective utilization in the synthesis of novel compounds with therapeutic potential.

References

- Smolecule. (n.d.). Buy 6-Cyano-1-indanone | 69975-66-2.

- Chem-Impex. (n.d.). 6-Cyano-1-indanone.

- CymitQuimica. (n.d.). 6-Cyano-1-indanone.

- Chem-Impex. (n.d.). 6-Cyano-1-indanone.

- ChemicalBook. (n.d.). 6-Cyano-1-indanone | 69975-66-2.

- Clearsynth. (n.d.). 6-Cyano-1-indanone | CAS No. 69975-66-2.

- ChemicalBook. (n.d.). 6-Cyano-1-indanone | 69975-66-2.

- Indian Journal of Chemistry, Section B. (2000). Synthesis of new cyano derivatives on the basis of disubstituted indenones.

- Intermediates. (n.d.). 1-oxo-2,3-dihydro-1H-indene-5- carbonitrile (5-Cyano-1- indanone) Trader.

- CymitQuimica. (n.d.). CAS 25724-79-2: 5-Cyano-1-indanone.

- Organic Syntheses. (n.d.). Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone.

- Synthesis. (n.d.). Regioselective Synthesis of Indanones.

- ChemicalBook. (n.d.). 6-Cyano-1-indanone CAS#: 69975-66-2.

- Organic Chemistry Portal. (n.d.). Indanone synthesis.

- ChemBK. (n.d.). 7-Cyano-1-indanone.

- Benchchem. (n.d.). Spectroscopic Analysis of Indanone Analogs: A Comparative Guide.

- Bansal, R., et al. (2024). Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. Drug Discovery Today.

- Wikipedia. (n.d.). 1-Indanone.

- ChemBK. (n.d.). 4-Cyano-1-indanone.

- European Journal of Medicinal Chemistry. (2016). Discovery of novel sesquistilbene indanone analogues as potent anti-inflammatory agents.

- Covethouse. (n.d.). 6-Cyano-1-indanone.

- PubChem. (n.d.). 1-Indanone.

- National Institutes of Health. (n.d.). Synthesis of 1-indanones with a broad range of biological activity.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 1-Indanone: A Cornerstone in Pharmaceutical Intermediate Synthesis.

Sources

- 1. Buy 6-Cyano-1-indanone | 69975-66-2 [smolecule.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 6-Cyano-1-indanone | CymitQuimica [cymitquimica.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 6-Cyano-1-indanone CAS#: 69975-66-2 [m.chemicalbook.com]

- 6. 6-Cyano-1-indanone | 69975-66-2 [chemicalbook.com]

- 7. clearsynth.com [clearsynth.com]

- 8. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. Discovery of novel sesquistilbene indanone analogues as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. covethouse.eu [covethouse.eu]

A Comprehensive Technical Guide to 6-Cyano-1-indanone: Properties, Synthesis, and Applications in Modern Drug Discovery

This guide provides an in-depth exploration of 6-Cyano-1-indanone, a pivotal chemical intermediate. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond simple data recitation. It delves into the causality behind its properties and the strategic considerations for its use in synthesis, reflecting field-proven insights and established scientific principles.

Core Molecular Profile and Identifiers

6-Cyano-1-indanone is an organic compound featuring a fused bicyclic system—a benzene ring merged with a cyclopentanone ring—and a nitrile (-C≡N) substituent.[1] The systematic IUPAC name for this compound is 6-cyano-2,3-dihydro-1H-inden-1-one.[1] The presence and position of the cyano group, a potent electron-withdrawing group, are critical to the molecule's electronic properties and reactivity, making it a versatile building block in synthetic chemistry.[1]

Key identifiers for this compound are consolidated below for unambiguous reference in research and procurement.

| Identifier | Value |

| CAS Number | 69975-66-2[1][2][3][4][5] |

| Molecular Formula | C₁₀H₇NO[1][2][3][6] |

| Molecular Weight | 157.17 g/mol [1][2][3][6] |

| IUPAC Name | 6-cyano-2,3-dihydro-1H-inden-1-one[1] |

| Common Synonyms | 6-Cyanoindanone, 3-oxo-2,3-dihydro-1H-indene-5-carbonitrile[1] |

| InChI Key | UJBIKXKXAWDYIB-UHFFFAOYSA-N[1] |

Physicochemical Properties: An Experimental Overview

The physical characteristics of a compound govern its handling, storage, and application in experimental setups. 6-Cyano-1-indanone is typically encountered as a pale yellow crystalline solid at ambient temperature.[1][3] This coloration is characteristic of many aromatic ketones that contain electron-withdrawing substituents.[1]

Data Summary Table

The following table summarizes the key physical properties of 6-Cyano-1-indanone, providing researchers with essential data for experimental design.

| Property | Value | Rationale and Context |

| Appearance | Pale yellow solid[1][3][4] | Consistent with a crystalline, conjugated ketone structure. |

| Melting Point | 109 °C[1][4] | A moderate melting point reflecting the compound's molecular weight and crystalline packing forces. Essential for determining purification methods like recrystallization. |

| Boiling Point | 312.6 ± 31.0 °C (Predicted)[1][4] | This computationally predicted value indicates low volatility under standard conditions. Vacuum distillation would be required to prevent thermal decomposition. |

| Density | 1.23 ± 0.1 g/cm³ (Predicted)[4] | A standard density for a polycyclic aromatic compound of this size. |

| Storage | Sealed in dry, Room Temperature or 0-8°C[2][3][4] | Stability is generally good under normal conditions, but sealing the container prevents hydration and reaction with atmospheric contaminants. Cooler temperatures are recommended for long-term storage to ensure high purity. |

Solubility Profile

The solubility of a compound is a critical parameter for reaction chemistry, purification, and formulation. The dual nature of 6-Cyano-1-indanone, with its polar cyano and ketone groups and nonpolar aromatic ring, results in a varied solubility profile.

-

High Solubility: The compound shows high solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO).[1] This is the solvent of choice for preparing stock solutions for biological screening assays.

-

Good Solubility: It dissolves well in moderately polar organic solvents such as dichloromethane (DCM) and chloroform.[1] This makes them suitable for carrying out reactions and for purification via column chromatography.

-

Poor Solubility: It is sparingly soluble in water and nonpolar solvents like hexanes.[7] This property is exploited during work-up procedures, where an aqueous wash can remove polar impurities, and for purification by recrystallization.

Chemical Properties and Reactivity

The indanone core is a "privileged scaffold" in medicinal chemistry, and the addition of the cyano group at the 6-position enhances its utility.[8][9] Its chemical behavior is dominated by the interplay between the electrophilic ketone, the electron-withdrawing nitrile, and the aromatic ring system.

Caption: Key reactivity pathways for 6-Cyano-1-indanone.

-

Nucleophilic Addition: The ketone's carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. This is a primary pathway for introducing further complexity, for example, through Grignard reactions or reduction to the corresponding indanol.

-

Condensation Reactions: The methylene group (C2) adjacent to the carbonyl is acidic and can be deprotonated to form an enolate. This enolate is a key intermediate in Aldol and Knoevenagel condensation reactions, allowing for the construction of larger molecules.[10]

-

Cyclization Reactions: The indanone scaffold is an excellent substrate for annulation reactions, where additional rings are fused onto the core structure to build complex polycyclic and spirocyclic systems.[1][10]

-

Nitrile Group Reactivity: The cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing additional functional handles for derivatization.

Synthesis Pathways and Methodologies

The reliable synthesis of 6-Cyano-1-indanone is crucial for its availability in research. While several methods exist, including multi-step routes involving cyclization and cyanation, the most common and efficient approach is a condensation reaction.[1]

Workflow: Condensation Synthesis of 6-Cyano-1-indanone

The following diagram outlines the logical flow of the most prevalent synthesis strategy.

Caption: General workflow for the synthesis of 6-Cyano-1-indanone.

Representative Experimental Protocol

This protocol describes a self-validating system for the synthesis of 6-Cyano-1-indanone based on the condensation of an appropriate indanone precursor with cyanoacetic acid.[1] The causality for each step is explained to demonstrate trustworthiness and expertise.

-

Reactor Setup: A multi-neck, round-bottom flask is equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet.

-

Causality: An inert nitrogen atmosphere is essential to prevent side reactions involving atmospheric oxygen and moisture, particularly with the moisture-sensitive base catalyst.

-

-

Reagent Charging: The appropriate indanone precursor is dissolved in a suitable solvent, such as absolute ethanol. Sodium ethoxide is then added as the base catalyst.

-

Causality: Sodium ethoxide is a strong base required to deprotonate the active methylene group of cyanoacetic acid, generating the nucleophilic enolate intermediate necessary for the reaction.[1]

-

-

Nucleophile Addition: Cyanoacetic acid, dissolved in ethanol, is added dropwise to the reaction mixture at room temperature.

-

Causality: A slow, controlled addition is crucial to manage the exothermic nature of the reaction and prevent the formation of unwanted byproducts.

-

-

Reaction Progression: The mixture is heated to reflux and maintained for several hours. Reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Causality: Heating provides the necessary activation energy for the condensation reaction. TLC allows for the visual confirmation of the consumption of starting materials and the formation of the product, ensuring the reaction is run to completion.

-

-

Work-up and Isolation: Upon completion, the mixture is cooled, and the reaction is quenched by pouring it into a cold, dilute acid solution (e.g., HCl). The resulting precipitate is collected by vacuum filtration.

-

Causality: Acidification neutralizes the basic catalyst and protonates any remaining enolates, causing the less water-soluble organic product to precipitate out of the aqueous/ethanolic solution.

-

-

Purification: The crude solid is purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Causality: Recrystallization is an effective method for purifying solid compounds. The crude product is dissolved in a hot solvent in which it is highly soluble and allowed to cool, causing the pure compound to crystallize while impurities remain in the solution. Purity is typically confirmed by HPLC and melting point analysis to be ≥96%.[2][3]

-

Applications in Drug Development and Medicinal Chemistry

6-Cyano-1-indanone is not typically an active pharmaceutical ingredient (API) itself but serves as a highly valuable intermediate in the synthesis of complex, biologically active molecules.[2][3] The indanone scaffold is found in numerous natural products and is a cornerstone in medicinal chemistry.[8][10]

-

Neurodegenerative Diseases: The parent indanone scaffold is central to drugs like Donepezil, an acetylcholinesterase inhibitor used to treat Alzheimer's disease.[8][9] The versatility of 6-Cyano-1-indanone allows for the creation of libraries of novel derivatives for screening against neurological targets like monoamine oxidases (MAO) and acetylcholinesterase (AChE).[11]

-

Anticancer Research: Certain derivatives synthesized from 6-Cyano-1-indanone have demonstrated promising activity in inhibiting the growth of cancer cells.[1] The core structure allows for spatial arrangements of functional groups that can interact with biological targets like kinases or other enzymes involved in cell proliferation.

-

Antimicrobial and Anti-inflammatory Agents: Studies have indicated that compounds derived from 6-Cyano-1-indanone possess antibacterial, antifungal, and anti-inflammatory properties.[1][12] The nitrile and ketone functionalities serve as key anchor points for further chemical modifications to optimize activity and selectivity.

-

Agrochemicals: Beyond pharmaceuticals, it is also a building block in the development of advanced agrochemicals, such as more effective pesticides and herbicides.[2][3]

Safety and Handling

As with any laboratory chemical, proper handling of 6-Cyano-1-indanone is imperative.

-

Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[7]

-

Eye Contact: The compound may cause eye irritation. In case of contact, rinse cautiously with water for several minutes.

-

Incompatibilities: Avoid contact with strong oxidizing agents.

Researchers should always consult the latest Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

6-Cyano-1-indanone is a compound of significant strategic importance for synthetic and medicinal chemists. Its well-defined physical properties, predictable reactivity, and accessible synthesis routes make it an ideal starting point for constructing complex molecular architectures. Its role as a key intermediate in the development of potential therapeutics for cancer, infectious diseases, and neurodegenerative disorders underscores its value to the scientific community. This guide has provided a comprehensive overview, grounded in established chemical principles, to empower researchers in leveraging the full potential of this versatile molecule.

References

-

7-Cyano-1-indanone - ChemBK. (URL: [Link])

-

Submitted by Tiantong Lou, E-Ting Liao, Ashraf Wilsily, and Eric Fillion - Organic Syntheses Procedure. (URL: [Link])

-

1-Oxoindan-5-carbonitril - ChemBK. (URL: [Link])

-

Intermediates - 1-oxo-2,3-dihydro-1H-indene-5- carbonitrile (5-Cyano-1- indanone) Trader. (URL: [Link])

-

1-Indanone - Wikipedia. (URL: [Link])

-

Regioselective Synthesis of Indanones. (URL: [Link])

-

1-Indanone | C9H8O | CID 6735 - PubChem. (URL: [Link])

-

Indanone synthesis - Organic Chemistry Portal. (URL: [Link])

-

Annulations involving 1-indanones to access fused- and spiro frameworks - PMC - NIH. (URL: [Link])

-

1-Indanone - SAFETY DATA SHEET. (URL: [Link])

-

Synthesis of 1-indanones with a broad range of biological activity - PMC - NIH. (URL: [Link])

-

Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. (URL: [Link])

-

Recent developments in biological activities of indanones - PubMed. (URL: [Link])

-

Recent developments in biological activities of indanones | Request PDF - ResearchGate. (URL: [Link])

-

1-Indanone (C9H8O) properties. (URL: [Link])

Sources

- 1. Buy 6-Cyano-1-indanone | 69975-66-2 [smolecule.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 6-Cyano-1-indanone CAS#: 69975-66-2 [m.chemicalbook.com]

- 5. 6-Cyano-1-indanone | 69975-66-2 [chemicalbook.com]

- 6. 6-Cyano-1-indanone | CymitQuimica [cymitquimica.com]

- 7. chembk.com [chembk.com]

- 8. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Annulations involving 1-indanones to access fused- and spiro frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

Solubility and stability of 6-Cyano-1-indanone in different solvents

An In-Depth Technical Guide to the Solubility and Stability of 6-Cyano-1-indanone for Pharmaceutical Development

Introduction

6-Cyano-1-indanone is a versatile bicyclic ketone that has emerged as a valuable intermediate in medicinal chemistry and organic synthesis.[1][2] Its structure, featuring a fused benzene and cyclopentanone ring with a cyano group at the 6-position, provides a unique scaffold for the development of novel therapeutic agents and agrochemicals.[1][3] Researchers have utilized this compound as a key building block in the synthesis of molecules with potential anti-inflammatory, analgesic, and even anticancer properties.[1][3][4]

For drug development professionals, a thorough understanding of a compound's fundamental physicochemical properties is not merely academic; it is a prerequisite for success. The solubility and stability of 6-Cyano-1-indanone directly influence every stage of the development pipeline, from the selection of reaction solvents and purification techniques to the design of stable formulations and the establishment of appropriate storage conditions.

This technical guide provides a comprehensive overview of the solubility and stability characteristics of 6-Cyano-1-indanone. It is designed to equip researchers and scientists with the field-proven insights and detailed methodologies required to handle this important synthetic intermediate with confidence and precision. We will delve into the theoretical principles governing its behavior, present practical experimental protocols, and explain the causality behind these critical analytical workflows.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₇NO | [3][5] |

| Molecular Weight | 157.17 g/mol | [1][5][6] |

| Appearance | Pale yellow solid | [1][3][7] |

| Melting Point | 109 °C | [3][7] |

| Boiling Point (Predicted) | 312.6 ± 31.0 °C | [3][7] |

| Synonyms | 6-Cyano-2,3-dihydro-1H-inden-1-one, 3-Oxo-indan-5-carbonitrile | [1][5][6] |

Section 1: Solubility Profile of 6-Cyano-1-indanone

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical parameter that dictates its behavior in both chemical and biological systems. Proper solvent selection is paramount for achieving optimal yields in synthesis, efficient purification, and successful formulation.

Theoretical Considerations & Structural Influence

The solubility of 6-Cyano-1-indanone is governed by the interplay of its functional groups, adhering to the fundamental principle of "like dissolves like".[8]

-

Aromatic System: The fused benzene ring is nonpolar and hydrophobic, favoring solubility in nonpolar organic solvents.

-

Ketone Group (C=O): The carbonyl group introduces polarity and can act as a hydrogen bond acceptor, allowing for moderate interactions with polar solvents.[9]

-

Cyano Group (-C≡N): The nitrile functionality is strongly polar and contributes to the molecule's dipole moment. However, it is not a strong hydrogen bond donor.

This combination of a large nonpolar core with polar functional groups results in a molecule with mixed polarity. Consequently, it is predicted to be more soluble in organic solvents than in water.[9] Its solubility will be highest in polar aprotic solvents that can engage in dipole-dipole interactions without requiring hydrogen bond donation.

Experimentally Observed Solubility

Published data and empirical observations confirm the theoretical predictions. The solubility varies significantly depending on the solvent system employed.[3]

| Solvent Class | Example Solvents | Observed Solubility | Rationale |

| Polar Aprotic | Dimethyl sulfoxide (DMSO) | High | Strong dipole-dipole interactions effectively solvate the polar ketone and cyano groups. |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Good | These solvents have moderate polarity and can effectively solvate the entire molecule.[3] |

| Polar Protic | Methanol, Ethanol | Moderate | While capable of hydrogen bonding, the large hydrophobic core limits high solubility. A related compound, 7-cyano-1-indanone, is soluble in these.[10] |

| Non-Polar | Hexane, Toluene | Low | The molecule's polarity from the ketone and cyano groups prevents effective solvation by non-polar solvents. |

| Aqueous | Water | Poor / Very Low | The dominant hydrophobic character of the bicyclic ring system significantly outweighs the polarity of the functional groups, leading to poor aqueous solubility.[9][10] |

Experimental Protocol for Qualitative Solubility Determination

This protocol provides a systematic approach to characterizing the solubility of 6-Cyano-1-indanone across a range of pharmaceutically relevant solvents. This process is crucial for classifying the compound and informing downstream activities.[11][12][13]

Methodology:

-

Preparation: Dispense approximately 20-30 mg of 6-Cyano-1-indanone into a series of clean, labeled test tubes.

-

Solvent Addition (Water): To the first tube, add 1 mL of deionized water. Agitate vigorously for 60 seconds. Observe for complete dissolution.[14]

-

pH Testing (If Water Soluble): If the compound dissolves in water, test the resulting solution with litmus or pH paper to determine if it is acidic, basic, or neutral.[12][13]

-

Aqueous Acid/Base Testing (If Water Insoluble): If the compound is insoluble in water, proceed with the following tests in separate tubes:

-

Add 1 mL of 5% w/v Sodium Hydroxide (NaOH). Agitate and observe. Solubility indicates the presence of an acidic functional group.

-

Add 1 mL of 5% w/v Hydrochloric Acid (HCl). Agitate and observe. Solubility indicates the presence of a basic functional group (e.g., an amine).[13]

-

-

Organic Solvent Testing: In separate tubes, add 1 mL of each organic solvent to be tested (e.g., DMSO, Methanol, Dichloromethane, Toluene). Agitate and observe.

-

Recording Observations: Record the results as 'Freely Soluble', 'Soluble', 'Sparingly Soluble', or 'Insoluble' for each solvent.

Causality of Experimental Choices:

-

Water First: Water is the universal biological solvent and the baseline for polarity. This initial test quickly classifies the compound as hydrophilic or lipophilic.

-

5% NaOH and 5% HCl: These tests are not just about solubility; they are chemical reactivity tests.[13] A water-insoluble compound that dissolves in dilute acid likely contains a basic functional group (like an amine) that has formed a water-soluble salt. Conversely, dissolution in dilute base suggests an acidic functional group. For 6-Cyano-1-indanone, no significant solubility is expected in either, as it lacks strongly acidic or basic sites.

Caption: Workflow for systematic qualitative solubility testing.

Section 2: Stability Profile and Degradation Pathway Analysis

Stability is a measure of a compound's resistance to chemical change over time under specific environmental conditions. For pharmaceutical development, stability data is non-negotiable, as it ensures the safety, efficacy, and shelf-life of the final drug product.

Intrinsic Stability and Recommended Handling

6-Cyano-1-indanone is a reasonably stable solid under standard ambient conditions.[3] The aromatic system and the cyano group contribute to its overall molecular stability.[3] However, to ensure its integrity for research and manufacturing, the following handling and storage protocols are essential:

-

Storage Conditions: The compound should be stored in a well-sealed container, protected from light and moisture, at room temperature or under refrigeration (0-8°C).[1][3][7]

-

Chemical Incompatibilities:

-

Moisture: Prolonged exposure to moisture should be avoided to prevent potential hydrolysis.[3]

-

Strong Bases: The cyano group can be susceptible to nucleophilic attack and hydrolysis under strongly basic conditions, potentially converting it to a carboxylic acid or amide.[3]

-

Strong Reducing Agents: The ketone functionality can be reduced to an alcohol.

-

The Principle of Forced Degradation Studies

To proactively identify potential stability issues, regulatory agencies mandate forced degradation (or stress testing) studies.[15] These studies involve subjecting the compound to conditions more severe than those it would encounter during routine handling and storage.[15]

The primary objectives of a forced degradation study are:

-

To Identify Degradation Products: To determine the likely degradation products that could form under various stress conditions.[15]

-

To Understand Degradation Pathways: To elucidate the chemical mechanisms by which the molecule degrades.[15]

-

To Develop a Stability-Indicating Method: To create and validate an analytical method (typically HPLC) that can accurately measure the parent compound and separate it from all potential degradation products, thus proving the method is "stability-indicating".[16][17]

-

To Inform Formulation and Packaging: Knowledge of sensitivities (e.g., to light or oxygen) guides the development of a stable drug product.

Experimental Protocol for a Forced Degradation Study

This protocol outlines a comprehensive forced degradation study for 6-Cyano-1-indanone based on ICH guidelines.[15][18] The goal is to achieve a target degradation of 5-20%, which is sufficient to detect and identify degradants without completely destroying the sample.[19]

Methodology:

A stock solution of 6-Cyano-1-indanone (e.g., 1 mg/mL) should be prepared in a suitable solvent like acetonitrile or a methanol/water mixture.

-

Acid Hydrolysis:

-

Mix equal parts of the stock solution with 1.0 M HCl.

-

Heat the solution at 60-80°C for 24-48 hours.

-

Cool, neutralize with 1.0 M NaOH, and dilute to the initial concentration for analysis.

-

-

Base Hydrolysis:

-

Mix equal parts of the stock solution with 0.1 M NaOH.

-

Keep at room temperature for 8-12 hours (basic conditions are often harsher).

-

Cool, neutralize with 0.1 M HCl, and dilute to the initial concentration for analysis.

-

-

Oxidative Degradation:

-

Mix the stock solution with 3-6% hydrogen peroxide (H₂O₂).

-

Keep at room temperature for 24 hours, protected from light.

-

Dilute to the initial concentration for analysis.

-

-

Thermal Degradation:

-

Store the solid compound in a controlled oven at 70°C for 7 days.

-

Also, expose the stock solution to 70°C for 7 days.

-

Prepare/dilute samples to the initial concentration for analysis.

-

-

Photolytic Degradation:

-

Expose the solid compound and the stock solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).

-

Analyze the samples alongside a control sample stored in the dark.

-

Analytical Finish: All stressed samples, along with an unstressed control, are analyzed by a validated stability-indicating HPLC method, often coupled with a PDA (Photodiode Array) detector for peak purity analysis and MS (Mass Spectrometry) for degradant identification.[15][20]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Buy 6-Cyano-1-indanone | 69975-66-2 [smolecule.com]

- 4. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 6-Cyano-1-indanone | CymitQuimica [cymitquimica.com]

- 6. 6-Cyano-1-indanone : Venkatasai Life Sciences [venkatasailifesciences.com]

- 7. 6-Cyano-1-indanone CAS#: 69975-66-2 [m.chemicalbook.com]

- 8. youtube.com [youtube.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. chembk.com [chembk.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. scribd.com [scribd.com]

- 13. www1.udel.edu [www1.udel.edu]

- 14. chem.ws [chem.ws]

- 15. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 16. longdom.org [longdom.org]

- 17. sciencescholar.us [sciencescholar.us]

- 18. globalresearchonline.net [globalresearchonline.net]

- 19. pharmtech.com [pharmtech.com]

- 20. forced degradation products: Topics by Science.gov [science.gov]

6-Cyano-1-indanone: A Strategic Intermediate in Modern Organic Synthesis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] When functionalized with a cyano group at the 6-position, the resulting molecule, 6-cyano-1-indanone, becomes a uniquely versatile intermediate. The cyano group's strong electron-withdrawing nature and its capacity to be transformed into a variety of other functional groups make it a strategic linchpin for complex molecular design.[3] This guide provides an in-depth analysis of 6-cyano-1-indanone, covering its synthesis, physicochemical properties, and critical applications, with a particular focus on its role in the development of novel therapeutics targeting neurodegenerative diseases.

Core Concepts: The Synergy of the Indanone Framework and Cyano Functionality

The utility of 6-cyano-1-indanone stems from the combination of its two primary structural features:

-

The 1-Indanone Core: This rigid, bicyclic ketone is a common motif in biologically active molecules. Its defined spatial arrangement allows for predictable interactions with enzyme active sites and receptors. The indanone structure is notably the cornerstone of Donepezil, a leading therapeutic for Alzheimer's disease, highlighting its importance in neuropharmacology.[2][4]

-

The 6-Cyano Group: More than a simple substituent, the nitrile group (-C≡N) is a powerful synthetic handle. Its strong electron-withdrawing properties influence the reactivity of the aromatic ring. Furthermore, it serves as a precursor to amines (via reduction), carboxylic acids (via hydrolysis), and various heterocyclic systems, offering multiple pathways for molecular elaboration.[3]

The strategic placement of the cyano group at the 6-position provides a synthetic vector away from the more sterically hindered regions of the indanone core, making it an ideal point for building out complex side chains, as is common in drug design.

Physicochemical and Spectroscopic Profile

6-Cyano-1-indanone is typically a pale yellow crystalline solid at room temperature.[3][5] Its solubility profile shows good solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and chlorinated solvents such as dichloromethane, but it is poorly soluble in water.[3]